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Compound of Interest

Compound Name: 2,2,5,5-Tetramethylhexane

Cat. No.: B086233

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
branched alkane 2,2,5,5-tetramethylhexane (Ci0Hz2). The information detailed herein,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, is essential for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2,2,5,5-
tetramethylhexane.

Table 1: Predicted *"H NMR Spectral Data

Due to the high symmetry of the 2,2,5,5-tetramethylhexane molecule, the *H NMR spectrum is
predicted to be very simple.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~0.86 Singlet 18H Methyl Protons (-CHs)
_ Methylene Protons (-
~1.15 Singlet 4H

CHz-)
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Note: Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted **C NMR Spectral Data

The predicted 3C NMR spectrum also reflects the molecule's symmetry, showing only three
distinct signals.

Chemical Shift (8) ppm Carbon Type Assighment

~30.0 Quaternary C2,C5

~31.0 Primary Methyl Carbons (-CHs)
~40.0 Secondary Methylene Carbons (-CHz-)

Note: Data is predicted and should be confirmed by experimental analysis.

Table 3: Infrared (IR) Spectroscopy Peak List

The IR spectrum of 2,2,5,5-tetramethylhexane is characteristic of a simple alkane, dominated
by C-H stretching and bending vibrations.[1]

Wavenumber (cm~12) Intensity Assignment

2950 - 2850 Strong C-H Stretch (sp3 hybridized)
1470 - 1450 Medium C-H Bend (Scissoring)
1385 - 1365 Medium C-H Bend (Methyl Rock)
~720 Weak C-H Rock (in long chains)

Data sourced from the NIST Chemistry WebBook.

Table 4: Mass Spectrometry (MS) Data

The electron ionization mass spectrum of 2,2,5,5-tetramethylhexane is characterized by
extensive fragmentation, with a very weak or absent molecular ion peak.
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miz Relative Intensity Assighment

57 100 (Base Peak) [CaHo]* (tert-butyl cation)
41 High [CsHs]* (allyl cation)

29 Medium [C2Hs]* (ethyl cation)
142 Very Low / Absent [C10H22]* (Molecular lon)

Data sourced from the NIST Chemistry WebBook.

Experimental Protocols

T

he following are generalized, yet detailed, experimental protocols for obtaining the

spectroscopic data for a liquid alkane such as 2,2,5,5-tetramethylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.

Sample Preparation:
Ensure the 2,2,5,5-tetramethylhexane sample is of high purity.

For *H NMR, prepare a solution of approximately 5-25 mg of the compound in 0.6-0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCI3).[2]

For 13C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of the deuterated
solvent is recommended due to the lower natural abundance of the 13C isotope.[2]

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5
mm NMR tube to remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution
for chemical shift referencing (& = 0.00 ppm).

. Data Acquisition:

The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400
MHz or higher).
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e ForH NMR:

o

Use a standard single-pulse experiment.

[¢]

Set the spectral width to cover a range of approximately -1 to 12 ppm.

[¢]

Acquisition time is typically 2-4 seconds with a relaxation delay of 1-5 seconds.

[e]

Acquire 8-16 scans for a sample of sufficient concentration.
e For 33C NMR:
o Use a proton-decoupled pulse sequence.
o Set the spectral width to cover a range of approximately 0 to 220 ppm.
o Acquisition time is typically 1-2 seconds with a relaxation delay of 2-5 seconds.

o A higher number of scans (128-1024) is necessary due to the low natural abundance of
13C.

3. Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
e Phase and baseline correct the resulting spectrum.

o Calibrate the chemical shift axis using the TMS signal.

Infrared (IR) Spectroscopy

1. Sample Preparation:
e For a neat liquid sample like 2,2,5,5-tetramethylhexane, no special preparation is required.
o Ensure the sample is free of water and other impurities.

2. Data Acquisition:
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Place one to two drops of the neat liquid sample onto the center of a clean, dry salt plate
(e.g., NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.
Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

. Data Processing:

The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

1

. Sample Introduction:

For a volatile liquid like 2,2,5,5-tetramethylhexane, direct injection or infusion into the ion
source is appropriate.

Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) for separation
from any potential impurities.

. lonization:

Electron lonization (EI) is the standard method for alkanes.

The sample molecules in the gas phase are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.[3]

. Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
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The analyzer separates the ions based on their mass-to-charge ratio (m/z).

N

. Detection:

An electron multiplier or similar detector records the abundance of each ion.

The resulting data is plotted as a mass spectrum, showing the relative abundance of each
fragment ion.
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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
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Caption: Primary Fragmentation Pathway in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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